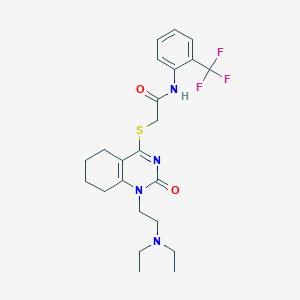
2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C23H29F3N4O2S and its molecular weight is 482.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide , with CAS number 898461-37-5, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies to provide a comprehensive overview of its pharmacological profile.
Chemical Structure and Properties
The molecular formula of the compound is C22H29FN4O2S, and it has a molecular weight of 432.56 g/mol. The structure features a hexahydroquinazoline core, which is linked to a diethylaminoethyl group and a trifluoromethylphenyl acetamide moiety via a thioether linkage. The compound's structural complexity suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H29FN4O2S |
| Molecular Weight | 432.56 g/mol |
| CAS Number | 898461-37-5 |
| Purity | Typically >95% |
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of diethylaminoethyl compounds have shown efficacy against various bacterial strains. While specific data on the target compound's antimicrobial activity is limited, its structural analogs suggest potential effectiveness in this area.
Anticancer Activity
The hexahydroquinazoline framework is known for its anticancer properties. A study conducted by researchers demonstrated that similar compounds could inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The incorporation of the diethylamino group may enhance lipophilicity and cellular uptake, potentially increasing therapeutic efficacy.
Case Studies
- In Vitro Cytotoxicity : A recent investigation evaluated the cytotoxic effects of related compounds on HepG2 liver cancer cells using MTT assays. The results indicated that compounds with similar structural motifs exhibited IC50 values in the low micromolar range, suggesting significant antiproliferative activity.
- Mechanistic Studies : Mechanistic studies have shown that hexahydroquinazoline derivatives can induce apoptosis through the activation of caspase pathways. This suggests that the target compound may also possess similar apoptotic properties, warranting further investigation.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Potential based on structural analogs |
| Anticancer | Significant activity in vitro |
| Mechanism of Action | Induction of apoptosis; cell cycle arrest |
Synthesis and Characterization
The synthesis of the target compound involves multi-step reactions starting from readily available precursors. Key steps include the formation of the hexahydroquinazoline core and subsequent functionalization to introduce the diethylamino and trifluoromethyl groups. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the identity and purity of the synthesized compound.
Computational Studies
Computational docking studies have been employed to predict the binding affinity of the compound to various biological targets, including enzymes involved in cancer metabolism. These studies suggest favorable interactions with target proteins, indicating potential as a lead compound for drug development.
Propriétés
IUPAC Name |
2-[[1-[2-(diethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29F3N4O2S/c1-3-29(4-2)13-14-30-19-12-8-5-9-16(19)21(28-22(30)32)33-15-20(31)27-18-11-7-6-10-17(18)23(24,25)26/h6-7,10-11H,3-5,8-9,12-15H2,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLXOLYYDLHPPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













